molecular formula C22H30N4O B6119465 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine

1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine

Cat. No. B6119465
M. Wt: 366.5 g/mol
InChI Key: YVUDZUOEFPDLJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine is a synthetic compound that has gained popularity in scientific research due to its unique properties. This compound is commonly referred to as CCT or CCT137690 and belongs to the class of piperidine-based compounds. CCT137690 is a potent and selective inhibitor of the kinases MELK and RPS6KA5, which are involved in various cellular processes such as cell cycle regulation, proliferation, and survival.

Mechanism of Action

CCT137690 exerts its effects by selectively inhibiting the kinases MELK and RPS6KA5, which are involved in multiple cellular processes. MELK is a serine/threonine kinase that regulates cell cycle progression and is overexpressed in various types of cancer. RPS6KA5, also known as MSK1, is a kinase that regulates gene expression and is involved in the response to cellular stress. By inhibiting these kinases, CCT137690 disrupts key cellular processes and induces cell death in cancer cells.
Biochemical and Physiological Effects:
CCT137690 has been shown to have various biochemical and physiological effects, depending on the cell type and context. In cancer cells, CCT137690 induces cell cycle arrest and apoptosis, leading to reduced cell proliferation and tumor growth. In stem cells, CCT137690 promotes differentiation into specific cell types, which can be useful in regenerative medicine. In animal models of Alzheimer's disease, CCT137690 improves cognitive function and reduces neuroinflammation.

Advantages and Limitations for Lab Experiments

CCT137690 has several advantages for laboratory experiments, including its high potency and selectivity for MELK and RPS6KA5. However, one limitation is its relatively short half-life, which can make it difficult to maintain consistent levels in cell culture or animal models. Additionally, the high cost of synthesis and purification can limit its widespread use in research.

Future Directions

There are several potential future directions for research on CCT137690. One area of interest is its potential as a cancer therapy, either alone or in combination with other treatments. Another area of interest is its potential for regenerative medicine, particularly in promoting the differentiation of stem cells. Additionally, further research is needed to fully understand the mechanisms underlying its effects on cognitive function and neuroinflammation in animal models of Alzheimer's disease.

Synthesis Methods

The synthesis of CCT137690 involves a multistep process that includes the preparation of the key intermediate compound, 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid, followed by coupling with 2-phenylethylamine and subsequent reduction with sodium borohydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

CCT137690 has been extensively studied in various fields of scientific research, including cancer biology, stem cell research, and neurobiology. In cancer research, CCT137690 has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In stem cell research, CCT137690 has been found to promote the differentiation of stem cells into specific cell types, which can be useful in regenerative medicine. In neurobiology, CCT137690 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

properties

IUPAC Name

(1-cyclohexyltriazol-4-yl)-[2-(2-phenylethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O/c27-22(21-17-26(24-23-21)20-12-5-2-6-13-20)25-16-8-7-11-19(25)15-14-18-9-3-1-4-10-18/h1,3-4,9-10,17,19-20H,2,5-8,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUDZUOEFPDLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C(N=N2)C(=O)N3CCCCC3CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine

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